Increased Lipophilicity (XLogP3-AA) Versus Non‑Fluorinated and N‑Methyl Analogs
The target compound exhibits a computed XLogP3-AA value of 2.3, which is substantially higher than that of the non‑fluorinated analog 4-(1H‑imidazol‑1‑yl)benzonitrile (LogP ≈ 1.42–1.74) and modestly elevated relative to the N‑methyl analog 4-(2‑methyl‑1H‑imidazol‑1‑yl)benzonitrile (LogP ≈ 1.72–2.05) [1]. This increase in lipophilicity is a direct consequence of the electron‑withdrawing and hydrophobic nature of the trifluoromethyl group, which enhances passive membrane diffusion and may improve oral absorption .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | 4-(1H‑imidazol‑1‑yl)benzonitrile: LogP ≈ 1.42–1.74; 4-(2‑methyl‑1H‑imidazol‑1‑yl)benzonitrile: LogP ≈ 1.72–2.05 |
| Quantified Difference | ΔLogP ≈ +0.88 to +0.56 relative to the non‑fluorinated analog; ΔLogP ≈ +0.58 to +0.25 relative to the N‑methyl analog |
| Conditions | Computed values from PubChem (XLogP3-AA) and ChemSrc (LogP); experimental conditions not applicable. |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, which is critical for achieving adequate cellular exposure in target‑based assays and for optimizing oral bioavailability in lead optimization campaigns.
- [1] PubChem. (2025). Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- (CID 57016736). National Center for Biotechnology Information. View Source
